2,4-Diamino-3-methylpyridine
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Overview
Description
2,4-Diamino-3-methylpyridine is an organic compound belonging to the pyridine family It is characterized by the presence of two amino groups at the 2 and 4 positions and a methyl group at the 3 position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diamino-3-methylpyridine typically involves the nitration of 3-methylpyridine followed by reduction. The nitration process introduces nitro groups at the desired positions, which are subsequently reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions: 2,4-Diamino-3-methylpyridine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogenated compounds in the presence of a base.
Major Products:
Oxidation: 2,4-Dinitro-3-methylpyridine.
Reduction: this compound.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
2,4-Diamino-3-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2,4-diamino-3-methylpyridine in biological systems involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various therapeutic effects, depending on the enzyme targeted.
Comparison with Similar Compounds
- 2-Amino-3-methylpyridine
- 2,4-Diaminopyrimidine
- 2,4-Diamino-6-methylpyridine
Comparison: 2,4-Diamino-3-methylpyridine is unique due to the specific positioning of its amino and methyl groups, which confer distinct chemical properties and reactivity. Compared to 2-amino-3-methylpyridine, the additional amino group at the 4 position enhances its ability to participate in substitution reactions. Similarly, compared to 2,4-diaminopyrimidine, the presence of the methyl group at the 3 position in this compound affects its steric and electronic properties, making it suitable for different applications.
Properties
IUPAC Name |
3-methylpyridine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-4-5(7)2-3-9-6(4)8/h2-3H,1H3,(H4,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDJHBZYPOANTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40630047 |
Source
|
Record name | 3-Methylpyridine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40630047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227571-27-8 |
Source
|
Record name | 3-Methylpyridine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40630047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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